molecular formula C6H10O B032386 (1,2,3,4,5,6-13C6)Cyclohexanone CAS No. 334689-56-4

(1,2,3,4,5,6-13C6)Cyclohexanone

Cat. No. B032386
M. Wt: 104.099 g/mol
InChI Key: JHIVVAPYMSGYDF-IDEBNGHGSA-N
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Description

Synthesis Analysis

  • Synthesis of Cyclohexanone Derivatives: Cyclohexanone derivatives have been synthesized using various methods. For example, 5,6-O-Cyclohexylidene-1-amino-3-azahexane, a derivative, is synthesized from 1-chloro-2,3-O-cyclohexylidenepropane, which is prepared by reacting epichlorohydrin and cyclohexanone (Ozturk, Şekerci, & Ozdemir, 2005).
  • One-Step Synthesis Approach: A one-step synthesis approach has been used to create methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide (Contreras et al., 2001).

Scientific Research Applications

Catalytic Applications

Cyclohexanone is a crucial intermediate in chemical industries, particularly in the synthesis of polyamides. The challenge of selectively hydrogenating phenol to cyclohexanone under mild conditions has been addressed by employing a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride. This catalyst exhibited high activity and selectivity, achieving over 99% conversion and selectivity under atmospheric pressure of hydrogen in aqueous media without additives (Wang et al., 2011).

Material Science

In materials science, ZIF-78 membrane derived from amorphous precursors demonstrated permselectivity for a cyclohexanone/cyclohexanol mixture, highlighting its potential in industrial separations. The membrane was synthesized on a porous silica substrate by a secondary growth method, showing promise for the separation of cyclohexanone and cyclohexanol due to their close boiling points (Fan et al., 2014).

Chemical Synthesis

In the realm of chemical synthesis, cyclohexanone and its derivatives have been explored for their reactivity and potential in forming new compounds. For instance, the interaction of functionalized cyclohexanones with hydroxylamine has been studied, revealing the formation of oximes and the potential for synthesizing benzisoxazoles and other heterocyclic systems (Nosova et al., 2020).

Safety And Hazards

Cyclohexanone is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVVAPYMSGYDF-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.099 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4,5,6-13C6)Cyclohexanone

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
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Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
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